Methyl bicyclo[1.1.0]butane-1-carboxylate
Overview
Description
Methyl bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. Its molecular formula is C₆H₈O₂, and it has an average mass of 112.127 Da . The compound is characterized by its bicyclic structure, which consists of two cyclopropane rings fused through a common carbon-carbon bond. This structure imparts significant strain energy, making it an interesting subject for theoretical and practical studies in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl bicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by esterification. One common method includes the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to yield the desired product .
Industrial Production Methods: While specific industrial production methods for methyl bicyclo[11The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl bicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl bicyclo[1.1.0]butane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl bicyclo[1.1.0]butane-1-carboxylate exerts its effects is primarily through strain-release reactions. The high strain energy of the bicyclic structure makes it highly reactive, allowing it to participate in various chemical transformations. The olefinic character of the bridgehead bond enables the compound to undergo cycloaddition reactions, forming new ring systems and functional groups .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: The parent compound, which lacks the ester functional group.
Bicyclo[1.1.1]pentane: A related compound with a similar strained bicyclic structure but with an additional carbon atom in the ring.
Spiropentane: Another strained carbocyclic compound with a different ring fusion pattern.
Uniqueness: Methyl bicyclo[1.1.0]butane-1-carboxylate stands out due to its ester functional group, which imparts additional reactivity and potential for further functionalization. Its high strain energy and unique reactivity profile make it a valuable compound for both theoretical studies and practical applications in organic synthesis .
Biological Activity
Methyl bicyclo[1.1.0]butane-1-carboxylate is a compound derived from bicyclo[1.1.0]butane, a highly strained four-membered ring structure known for its unique chemical properties and reactivity. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry and bioconjugation processes. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various methods, including photoredox catalysis and metal-catalyzed transformations. The inherent strain in the bicyclic structure facilitates reactions that release this strain, leading to diverse chemical pathways.
Key Synthesis Methods
This compound exhibits biological activity primarily through its interactions with biological macromolecules, particularly proteins and nucleic acids. The strain-release reactions allow the compound to act as a selective electrophile, targeting specific amino acid residues in proteins.
Case Studies
- Protein Labeling : In a study by Fox et al., this compound was used to selectively label cysteine residues in proteins without off-target effects, demonstrating its utility in bioconjugation .
- Cyclobutylation of Amines : The compound has been shown to efficiently cyclobutylate amines, leading to the formation of functionalized amines with high yields .
Pharmacological Potential
The pharmacological implications of this compound are significant due to its ability to modify protein functions and potentially alter metabolic pathways.
Applications in Drug Design
- Targeted Drug Delivery : The selective reactivity towards cysteine residues suggests potential applications in targeted drug delivery systems.
- Synthetic Precursors : Bicyclo[1.1.0]butanes serve as valuable intermediates for synthesizing other biologically active compounds .
Research Findings
Recent studies have highlighted the versatility of this compound in various chemical transformations and its biological relevance:
- Strain-Releasing Reactions : These reactions not only enhance the reactivity of the compound but also enable the synthesis of complex molecular architectures .
- Electrophilic Reactivity : The compound's ability to act as an electrophile allows it to engage in diverse reaction pathways with nucleophiles, expanding its utility in organic synthesis .
Properties
IUPAC Name |
methyl bicyclo[1.1.0]butane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-8-5(7)6-2-4(6)3-6/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPZUSVGLNAWPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197774 | |
Record name | Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4935-01-7 | |
Record name | Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004935017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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